molecular formula C10H14ClNO3S B13174905 N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide

Cat. No.: B13174905
M. Wt: 263.74 g/mol
InChI Key: KONSDXDLUSDQTI-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide typically involves the reaction of 4-[(1S)-2-chloro-1-hydroxyethyl]aniline with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

N-[4-[(1S)-2-chloro-1-hydroxyethyl]phenyl]-N-methylmethanesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c1-12(16(2,14)15)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7H2,1-2H3/t10-/m1/s1

InChI Key

KONSDXDLUSDQTI-SNVBAGLBSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)[C@@H](CCl)O)S(=O)(=O)C

Canonical SMILES

CN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C

Origin of Product

United States

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